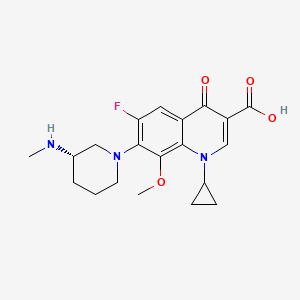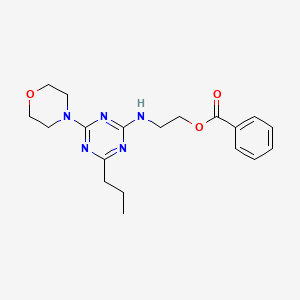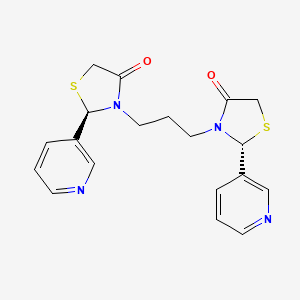
4-Thiazolidinone, 3,3'-(1,3-propanediyl)bis(2-(3-pyridinyl)-, (R*,R*)-(+-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thiazolidinone, 3,3’-(1,3-propanediyl)bis(2-(3-pyridinyl)-, (R*,R*)-(±)- is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is connected to pyridine rings through a propanediyl bridge. The stereochemistry of this compound is denoted by (R*,R*)-(±)-, indicating the presence of racemic mixtures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3,3’-(1,3-propanediyl)bis(2-(3-pyridinyl)-, (R*,R*)-(±)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-pyridinecarboxaldehyde with thiourea and a suitable dihalide, such as 1,3-dibromopropane, in the presence of a base. The reaction is carried out in a solvent like ethanol or methanol, and the mixture is heated to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Thiazolidinone, 3,3’-(1,3-propanediyl)bis(2-(3-pyridinyl)-, (R*,R*)-(±)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.
Wissenschaftliche Forschungsanwendungen
4-Thiazolidinone, 3,3’-(1,3-propanediyl)bis(2-(3-pyridinyl)-, (R*,R*)-(±)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 4-Thiazolidinone, 3,3’-(1,3-propanediyl)bis(2-(3-pyridinyl)-, (R*,R*)-(±)- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Thiazolidinone derivatives: Compounds with similar thiazolidinone rings but different substituents.
Pyridine derivatives: Compounds with pyridine rings but different functional groups.
Uniqueness
4-Thiazolidinone, 3,3’-(1,3-propanediyl)bis(2-(3-pyridinyl)-, (R*,R*)-(±)- is unique due to its specific combination of thiazolidinone and pyridine rings connected by a propanediyl bridge. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
157248-02-7 |
|---|---|
Molekularformel |
C19H20N4O2S2 |
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
(2R)-3-[3-[(2R)-4-oxo-2-pyridin-3-yl-1,3-thiazolidin-3-yl]propyl]-2-pyridin-3-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H20N4O2S2/c24-16-12-26-18(14-4-1-6-20-10-14)22(16)8-3-9-23-17(25)13-27-19(23)15-5-2-7-21-11-15/h1-2,4-7,10-11,18-19H,3,8-9,12-13H2/t18-,19-/m1/s1 |
InChI-Schlüssel |
XTBOFUXAIWBAMA-RTBURBONSA-N |
Isomerische SMILES |
C1C(=O)N([C@H](S1)C2=CN=CC=C2)CCCN3[C@H](SCC3=O)C4=CN=CC=C4 |
Kanonische SMILES |
C1C(=O)N(C(S1)C2=CN=CC=C2)CCCN3C(SCC3=O)C4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




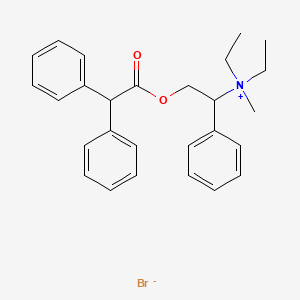
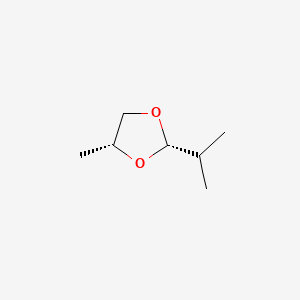
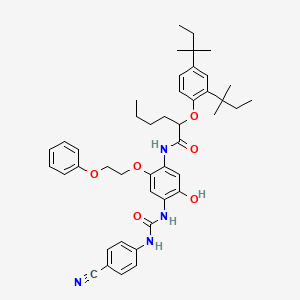
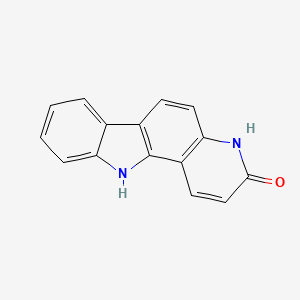
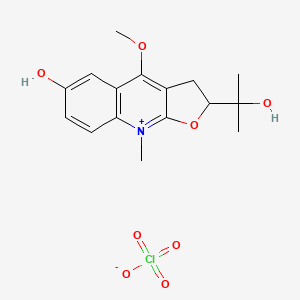
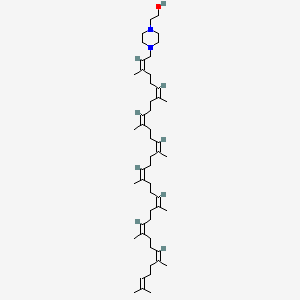
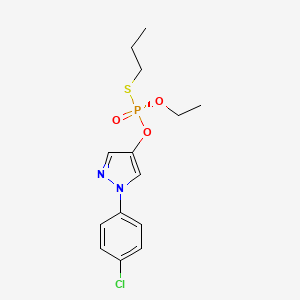
![acetic acid;(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B12732565.png)
